molecular formula C10H11N3O B2358183 N-hydroxy-1-methyl-1H-Indole-3-carboximidamide CAS No. 131012-60-7

N-hydroxy-1-methyl-1H-Indole-3-carboximidamide

Cat. No.: B2358183
CAS No.: 131012-60-7
M. Wt: 189.218
InChI Key: KGVCOKRDOQOGJT-UHFFFAOYSA-N
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Description

N’-hydroxy-1-methyl-1H-indole-3-carboximidamide is a compound with the molecular formula C10H11N3O. It is an indole derivative, which means it contains the indole nucleus, a structure found in many bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide typically involves the reaction of 1-methylindole-3-carboxaldehyde with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-methyl-1H-indole-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-1-methyl-1H-indole-3-carboxylic acid, while reduction could produce N’-hydroxy-1-methyl-1H-indole-3-carboximidine .

Scientific Research Applications

N’-hydroxy-1-methyl-1H-indole-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-methylindole-3-carboxamide
  • 1-methylindole-3-carboxaldehyde
  • N’-hydroxy-5-methyl-1H-indole-3-carboximidamide

Uniqueness

N’-hydroxy-1-methyl-1H-indole-3-carboximidamide is unique due to its specific substitution pattern on the indole nucleus, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N'-hydroxy-1-methylindole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVCOKRDOQOGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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